5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Overview
Description
5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The presence of a bromophenyl group and a methyl group on the oxadiazole ring can influence the compound's spectral properties, electrochemical behavior, and potential for further chemical modifications.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the dehydration of diarylhydrazide. In a related synthesis, a high yield of 78.9% was obtained for 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, indicating that the reaction conditions were optimized for the dehydration process . Similarly, the synthesis of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazoles through electrochemical oxidation of semicarbazone suggests that electrochemical methods could be applicable for synthesizing 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole derivatives as well .
Molecular Structure Analysis
The molecular structures of 1,3,4-oxadiazole derivatives are typically characterized by IR and NMR spectroscopy. For instance, the spectral properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were determined using IR and 1H NMR, which would be similar techniques used to analyze the structure of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole . The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The 1,3,4-oxadiazole core is reactive and can undergo various chemical reactions. For example, the Suzuki cross-coupling reaction has been used to create symmetrically substituted derivatives of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole . This suggests that 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole could also be modified using cross-coupling reactions to introduce different substituents for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. The UV absorption and photoluminescent properties of these compounds show maximum UV absorptions wavelength in the range of 280-301 nm and a peak photoluminescent wavelength in 350-370 nm . The aryl groups affect these properties, which would be relevant for the analysis of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole. Additionally, the electrochemical synthesis and characterization of related compounds provide insights into the electrochemical properties that could be expected for this compound .
Scientific Research Applications
Therapeutic Worth and Development
The structural feature of the 1,3,4-oxadiazole ring, which includes compounds like 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole, has been found beneficial for binding with various enzymes and receptors due to the presence of pyridine-type nitrogen atoms. This facilitates numerous weak interactions, leading to a wide range of bioactivities. Research has shown that derivatives of 1,3,4-oxadiazole have significant therapeutic potency across various medical conditions, contributing to their development value in medicinal chemistry. These compounds exhibit activities such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and more (Verma et al., 2019).
Synthesis and Biological Roles
The synthesis of 1,3,4-oxadiazole derivatives, including 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole, and their roles in treating numerous diseases have been extensively studied. Innovative methods have been developed for synthesizing these derivatives, showcasing their significant medicinal applications. These studies underscore the importance of 1,3,4-oxadiazole compounds in developing new therapeutic agents for society (Nayak & Poojary, 2019).
Pharmacological Activities
Recent research highlights the diverse pharmacological activities of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, including 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole. These compounds have demonstrated antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Their effectiveness is attributed to the ability to form hydrogen bond interactions with biomacromolecules, enhancing their pharmacological activity (Wang et al., 2022).
Synthetic Strategies and Psychological Applications
Oxadiazole derivatives, including 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole, have been investigated for their effectiveness in treating psychological disorders. The various isomeric forms of oxadiazole, such as 1,3,4-oxadiazole, possess potential in treating mental problems like parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. This indicates the broad therapeutic applications of these compounds beyond their conventional use (Saxena et al., 2022).
Anticancer and Antiviral Activities
The anticancer and antiviral activities of 1,3,4-oxadiazoles have been a significant area of study. These derivatives have shown promise as inhibitors of various enzymes, kinases, and growth factors, making them potential lead molecules for treating cancer and viral infections. Their structural flexibility and metabolic stability have been identified as key factors contributing to their biological activity potential (Devi et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAFKUCVAVUCHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592400 | |
Record name | 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
375857-64-0 | |
Record name | 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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